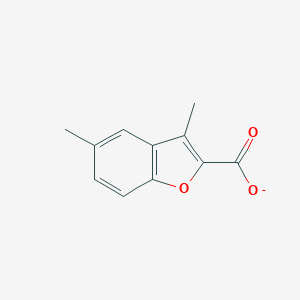

Acide 3,5-diméthyl-1-benzofuran-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethyl-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with additional methyl groups and a carboxylic acid functional group. This compound is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the use of acrolein dimer and 1,3-dicarbonyl compounds catalyzed by a Lewis acid, with N-bromosuccinimide as an oxidizing agent, which has been applied to synthesize commercial drug molecules . Another method includes the one-pot reaction of specific precursors under ultrasound irradiation conditions, leading to the formation of benzofuran-quinoline carboxylic acid derivatives .

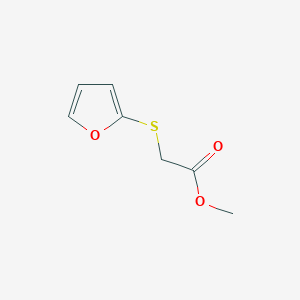

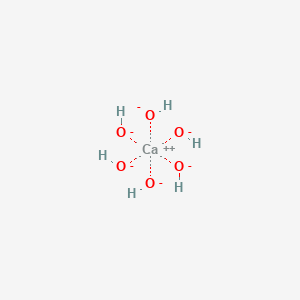

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied using techniques such as single crystal X-ray diffraction and NMR spectroscopy. These studies reveal that benzofuran compounds can exhibit extensive intermolecular hydrogen bonding interactions, contributing to their supramolecular architecture . Additionally, the crystal packing of certain benzofuran derivatives demonstrates pi-pi stacking interactions and hydrogen bonding, which are significant for their stability and potential applications .

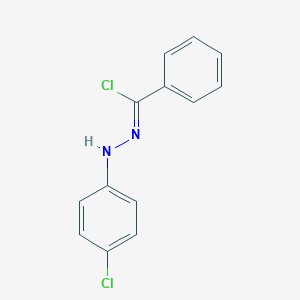

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions due to their reactive sites. The carboxylic acid group, in particular, can engage in reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation. Moreover, the benzofuran core can act as a ligand in organometallic complexes, coordinating with metal ions and forming various adducts .

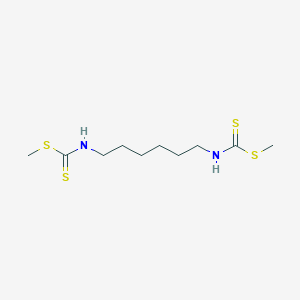

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives have been investigated through different analytical techniques. UV-Vis-NIR spectroscopy, photoluminescence studies, and FT-IR spectral analysis provide insights into the optical properties, fluorescence characteristics, and functional groups present in these compounds . Quantum chemical analyses, such as DFT calculations, help in understanding the electronic structure, reactivity, and nonlinear optical properties . Additionally, thermal and mechanical properties have been explored through TG/DTA analyses and hardness measurements .

Applications De Recherche Scientifique

Activité antitumorale

Les composés benzofuraniques ont montré de fortes activités antitumorales . Par exemple, certains benzofuranes substitués ont démontré des effets inhibiteurs importants de la croissance cellulaire dans différents types de cellules cancéreuses . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anticancéreux .

Propriétés antibactériennes

Les dérivés du benzofurane présentent également des propriétés antibactériennes . Cela suggère des applications potentielles dans le développement de nouveaux antibiotiques, en particulier étant donné que la résistance aux antibiotiques existants continue de poser un défi de santé mondiale .

Effets antioxydants

Ces composés se sont avérés posséder des activités antioxydantes . Cela pourrait les rendre utiles dans le traitement des maladies causées par le stress oxydatif, telles que les troubles neurodégénératifs, les maladies cardiovasculaires et certains types de cancer .

Applications antivirales

Les composés benzofuraniques ont montré des activités antivirales . Par exemple, un nouveau composé benzofuranique macrocyclique a démontré une activité anti-virus de l'hépatite C . Cela suggère des applications potentielles dans le développement de médicaments antiviraux

Orientations Futures

Benzofuran compounds, including 3,5-Dimethyl-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing promising compounds with target therapy potentials and little side effects .

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a manner that modulates their function, leading to their observed biological activities . For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells .

Biochemical Pathways

These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others .

Result of Action

Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may have effects such as inhibiting cell growth, modulating oxidative stress responses, and inhibiting viral replication .

Propriétés

IUPAC Name |

3,5-dimethyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITKJMOBBHFQBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16817-32-6 |

Source

|

| Record name | 3,5-Dimethyl-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)